
2-Aminophenol
Overview
Description
2-Aminophenol (CAS: 95-55-6), also known as o-aminophenol, is an aromatic compound with the molecular formula C₆H₇NO. It consists of a benzene ring substituted with an amino (–NH₂) group at the 2-position and a hydroxyl (–OH) group at the adjacent 1-position. This arrangement enables intramolecular hydrogen bonding between the amino and hydroxyl groups, contributing to its stability and unique reactivity . Key properties include:
- Molecular Weight: 109.13 g/mol
- Melting Point: ~170°C
- Boiling Point: ~282°C
- Solubility: Moderately soluble in water, alcohols, and ethers .
This compound is amphoteric, exhibiting both acidic (pKa ≈ 5.22) and basic (pKa ≈ 9.87) properties due to its functional groups. It is widely used as a precursor in synthesizing benzoxazoles, dyes, and pharmaceuticals, and historically served as a photographic developer .
Preparation Methods
Traditional Reduction Methods
Iron Powder Reduction
The classical synthesis of 2-aminophenol involves reducing o-nitrophenol or o-nitrochlorobenzene using iron powder in acidic media. This method, while cost-effective, generates significant iron sludge and wastewater containing chloride ions, leading to environmental challenges . For instance, hydrolyzing o-nitrochlorobenzene with sodium hydroxide followed by iron powder reduction yields this compound at ~70% efficiency, but product recovery is complicated by iron sludge encapsulation . Modifications using ethanol as a solvent improve o-nitrophenol solubility, yet high solvent costs and product instability limit scalability .
Sodium Sulfide Reduction
Sodium sulfide (Na₂S) offers an alternative reductant, converting o-nitrophenol to this compound under alkaline conditions. However, this method suffers from low yields (~50%) due to competing side reactions and generates sulfide-rich wastewater . A patented approach (CN201310710958.5) circumvents these issues by recycling hydrogen sulfide gas into sodium hydrosulfide, reducing waste. Post-reaction treatment with limestone precipitates calcium chloride, enabling water recycling and improving yield to ~85% .
Catalytic Hydrogenation
Catalytic hydrogenation using palladium, nickel, or platinum catalysts represents a cleaner alternative. Hydrogen gas reduces o-nitrophenol to this compound with yields exceeding 90% under mild conditions (50–100°C, 1–3 atm H₂) . For example, hydrogenating o-nitrophenol in ethanol over a Pd/C catalyst achieves 95% conversion within 2 hours . This method minimizes waste but requires high-purity substrates and costly catalysts. Recent advances employ bimetallic catalysts (e.g., Pd-Fe) to enhance selectivity and reduce catalyst loadings .
Oxidative Dehydrogenation Approaches
TEMPO-Mediated Oxidation
A groundbreaking method developed in 2024 utilizes 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to dehydrogenate cyclohexanones and amines into N-functionalized 2-aminophenols . This one-step assembly avoids pre-functionalized arenes, achieving 60–92% yields across diverse substrates, including pharmaceuticals and natural products . Key to this process is water’s role in hydrogen bonding, which prevents overoxidation of amine groups. For example, coupling cyclohexanone with benzylamine in 1,4-dioxane at 80°C for 24 hours delivers 2-(benzylamino)phenol in 85% yield .
Ru-Catalyzed C–H Hydroxylation
Ruthenium-catalyzed C–H mono- and dihydroxylation of anilides enables direct synthesis of 2-aminophenols and 2-aminobenzene-1,3-diols . Using [RuCl₂(p-cymene)]₂ as a catalyst and PhI(OAc)₂ as an oxidant, this method achieves regioselective hydroxylation with 70–89% yields . For instance, N-acetyl-o-toluidine undergoes hydroxylation at the ortho position to yield N-(2-hydroxy-3-methylphenyl)acetamide, which hydrolyzes to 2-amino-3-methylphenol .
Regioselective Synthesis Methods
Metal-Free Synthesis Using N-Arylhydroxylamines
A 2024 breakthrough enables regioselective this compound synthesis without metals or oxidants . N-Arylhydroxylamines react with methyl chlorosulfonate (generated in situ from SO₂Cl₂ and methanol) via a -sigmatropic rearrangement and hydrolysis cascade. This method tolerates electron-donating and -withdrawing groups, yielding 2-aminophenols in 65–88% efficiency . Scaling to 10 mmol maintains >80% yield, highlighting industrial potential .
Green Chemistry and Sustainable Methods
Solvent Optimization
Replacing ethanol with water-ethanol mixtures in iron powder reduction reduces costs and environmental impact. For example, a 1:1 water-ethanol system increases o-nitrophenol solubility by 40%, boosting yield to 78% while cutting solvent use by 50% .
Waste Recycling
The CN201310710958.5 patent integrates waste streams into production: hydrogen sulfide gas is absorbed into sodium hydroxide to regenerate sodium hydrosulfide, and calcium chloride precipitation enables water reuse . This closed-loop system reduces freshwater consumption by 70% compared to traditional methods .
Comparative Analysis of Preparation Methods
Method | Conditions | Yield | Advantages | Drawbacks |
---|---|---|---|---|
Iron Powder Reduction | H₂O/EtOH, 80–100°C, 6–12 h | 70–85% | Low cost, simple setup | High waste, low purity |
Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, 50–100°C, 2 h | 90–95% | High yield, minimal waste | Expensive catalysts |
TEMPO Oxidation | 1,4-Dioxane, 80°C, 24 h | 60–92% | Broad substrate scope, one-step synthesis | Requires TEMPO oxidant |
Ru-Catalyzed Hydroxylation | Ru catalyst, PhI(OAc)₂, 80°C, 12 h | 70–89% | Regioselective, functional group tolerance | Limited to anilide substrates |
Metal-Free Synthesis | SO₂Cl₂/MeOH, 25°C, 6 h | 65–88% | No metals/oxidants, scalable | Requires anhydrous conditions |
Chemical Reactions Analysis
Oxidative Reactions and Catalytic Pathways
2-Aminophenol exhibits diverse oxidative behavior:
Aerobic Oxidation
In the presence of transition-metal catalysts (e.g., Cu(II), Fe(III)), this compound undergoes oxidation to form 2-amino-phenoxazine-3-one (APX) , a heterocyclic compound . This reaction occurs in methanol-water buffers (pH 8.6) at room temperature.
Catalyst | Conditions | Major Product | Yield |
---|---|---|---|
Cu(II) | Methanol/H₂O, pH 8.6 | APX | ~70% |
Fe(III) | Methanol/H₂O, pH 8.6 | APX | ~65% |
TEMPO-Mediated Dehydrogenation
Using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant, this compound participates in dehydrogenative cross-coupling with amines to form N-functionalized derivatives (e.g., benzoxazoles) . Water molecules inhibit overoxidation by stabilizing intermediates via hydrogen bonding .
Heterocyclic Compound Formation
The proximity of –NH₂ and –OH groups enables intramolecular cyclization:
Phenoxazine Derivatives
Oxidation pathways (e.g., with PhI(OCOR)₂) form phenoxazines, which are pharmacologically relevant .
Alkoxyacyloxylation
Pd(II)-catalyzed reactions with N-allyl-2-aminophenols and PhI(OCOR)₂ yield alkoxyacyloxylated dihydrobenzoxazines .
Nucleophilic Substitution
With α-bromoacetates, this compound forms regioisomeric 1,4-benzoxazinones under varied conditions :
-
Neutral/Basic Conditions : 1,4-Benzoxazinones.
-
Lewis Acid Conditions : Friedel-Crafts adducts.
Biotransformation and Biochemical Pathways
Pseudomonas putida transforms this compound via oxidative dearomatization , producing imine intermediates that hydrolyze to release ammonia . Key metabolites include:
-
2-Aminophenoxazine-3-one (via spontaneous oxidation).
-
4-Hydroquinone and catechol (reduction products).
Reactivity with Hazardous Byproducts
This compound reacts violently with tetrahydrofuran (THF) , forming explosive peroxides under oxidative conditions . Proper handling and storage away from light/air are critical .
Scientific Research Applications
Pharmaceutical Applications
2-Aminophenol derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory agents. Research indicates that certain derivatives can inhibit 5-lipoxygenase and cyclooxygenase enzymes, which are involved in the inflammatory response. These compounds are particularly relevant for treating conditions related to leukotrienes and prostaglandins, such as asthma and allergic reactions .
Case Study: Inhibition of Inflammatory Pathways
A study developed new this compound derivatives that exhibited strong inhibitory activity on 5-lipoxygenase. These compounds were found to be effective in reducing inflammation associated with allergic diseases, showcasing their potential as therapeutic agents .
Synthesis of Dyes
This compound serves as a crucial intermediate in dye synthesis. It is particularly useful for producing metal-complex dyes, which are employed in various applications including textile dyeing and photographic development. The compound can undergo diazotization and subsequent coupling reactions to yield vibrant dyes with enhanced stability .
Table 1: Applications of this compound in Dye Synthesis
Application | Description |
---|---|
Textile Dyeing | Produces stable metal-complex dyes for fabrics. |
Photographic Use | Acts as a reducing agent in black-and-white photography development. |
Hair Coloring | Used to shade hair from gray to yellowish-brown tones. |
Coordination Chemistry
In coordination chemistry, this compound is utilized to synthesize Schiff base ligands that form complexes with transition metals. These complexes have been studied for their biological activities, including antibacterial and antifungal properties .
Case Study: Metal Complexes Derived from this compound
Research has demonstrated that transition metal complexes derived from this compound exhibit significant larvicidal activity against various pests. The synthesis of these complexes involves reacting this compound with metal salts, leading to compounds that are effective in agricultural applications .
The biological activity of this compound and its derivatives extends beyond anti-inflammatory properties. Studies indicate that they possess antimicrobial activity, making them suitable candidates for developing new antibacterial agents .
Table 2: Biological Activities of this compound Derivatives
Activity Type | Description |
---|---|
Antibacterial | Effective against a range of bacterial strains. |
Antifungal | Exhibits activity against certain fungal pathogens. |
Larvicidal | Demonstrated effectiveness in pest control studies. |
Mechanism of Action
Questiomycin B exerts its effects through several mechanisms:
Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential cellular processes.
Anticancer Activity: It degrades cytoprotective endoplasmic reticulum chaperones, enhancing the efficacy of anticancer drugs like sorafenib.
Algicidal Activity: It induces cell lysis in harmful algal species, thereby controlling algal blooms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2-Aminophenol vs. 4-Aminophenol
Key Differences :
- Reactivity: this compound’s intramolecular H-bond reduces its nucleophilicity compared to 4-aminophenol, making it less reactive in certain electrophilic substitutions .
- Metabolic Pathways: this compound is degraded via the meta-cleavage pathway in Pseudomonas spp. to 2-aminomuconic acid, while 4-aminophenol undergoes hydroxylation and conjugation in mammals .
Halogenated Derivatives: 2-Amino-5-chlorophenol
Mechanistic Insight :
Chlorination at C5 increases electron-withdrawing effects, enhancing electrophilicity and toxicity. The halogen stabilizes reactive intermediates, exacerbating cellular damage .
Enzymatic Oxidation: Comparison with Catechols
Parameter | This compound | Catechol (o-Diphenol) |
---|---|---|
Tyrosinase Activity | Lower turnover number (kcat) | Higher kcat |
KM | ~0.5 mM | ~0.3 mM |
Oxidation Product | 2-Aminophenoxazin-3-one (APX) | o-Quinone |
Mechanistic Contrast :
- This compound forms a quinone imine intermediate, which undergoes cyclization to APX, whereas catechols yield stable o-quinones. The amino group in this compound slows enzymatic turnover due to steric and electronic effects .
Data Tables
Table 1. Physicochemical Properties of Selected Aminophenols
Compound | Molecular Formula | Melting Point (°C) | pKa (Acidic) | pKa (Basic) |
---|---|---|---|---|
This compound | C₆H₇NO | 170 | 5.22 | 9.87 |
4-Aminophenol | C₆H₇NO | 189–190 | 5.48 | 10.30 |
2-Amino-5-chlorophenol | C₆H₆ClNO | 195–197 | 4.80 | 8.90 |
Table 2. Toxicity Ranking in Renal Cortical Slices
Compound | Nephrotoxic Potential (Rank) |
---|---|
4-Aminophenol | 1 (Highest) |
2-Amino-5-chlorophenol | 2 |
4-Amino-3-chlorophenol | 3 |
This compound | 4 |
Biological Activity
2-Aminophenol, a compound with significant biological relevance, has been the subject of extensive research due to its diverse pharmacological properties. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic amine with the formula CHNO. Its structure consists of a phenolic hydroxyl group (-OH) and an amino group (-NH) positioned on the benzene ring. This configuration contributes to its reactivity and biological activity.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. Research indicates that its derivatives, particularly Schiff base complexes, exhibit enhanced antibacterial and antifungal activities compared to the parent compound.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Type | Pathogen Tested | Zone of Inhibition (mm) |
---|---|---|---|
This compound | Moderate | E. coli | 25 |
Mn(II) Complex | High | Salmonella typhi | 30 |
Co(II) Complex | Low | Klebsiella pneumoniae | 8-12 |
Cu(II) Complex | Moderate | Staphylococcus aureus | 7-18 |
Ni(II) Complex | Reasonable | Bacillus subtilis | 36 |
The above table summarizes the antimicrobial efficacy of various complexes derived from this compound. For instance, the Mn(II) complex exhibited the highest activity against Salmonella typhi, while Cu(II) showed moderate activity across several Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells).
Case Study: Cytotoxic Effects
In a study assessing the cytotoxic effects of this compound-based ligands, it was found that certain complexes significantly inhibited cell proliferation in MCF-7 cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and morphological changes in treated cells .
Anti-inflammatory Activity
This compound derivatives have also been investigated for their anti-inflammatory properties. Notably, some compounds selectively inhibit enzymes involved in inflammatory pathways, such as lipoxygenase and cyclooxygenase.
Table 2: Inhibitory Activity on Inflammatory Enzymes
Compound | Enzyme Target | Inhibition Type |
---|---|---|
This compound Derivative | 5-Lipoxygenase | Selective Inhibition |
Mixed Derivative | Cyclooxygenase | Dual Inhibition |
These compounds are being explored for therapeutic applications in treating conditions like asthma and other allergic responses due to their ability to modulate inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-aminophenol, and how are they validated?
- This compound is typically synthesized via the reduction of 2-nitrophenol using hydrogen gas with catalysts like palladium or iron . The reaction is monitored by HPLC or UV-Vis spectroscopy to confirm purity (>99%) and structural integrity. Recrystallization from hot water or alcohols ensures removal of unreacted precursors . Validation involves comparing spectral data (e.g., IR, NMR) with reference libraries .
Q. How does the structural isomerism of this compound influence its chemical reactivity compared to 4-aminophenol?
- The ortho-position of the amino and hydroxyl groups in this compound enables intramolecular hydrogen bonding, which stabilizes the molecule and reduces solubility in polar solvents compared to the para-isomer. This structural feature also enhances its propensity for cyclization reactions (e.g., forming benzoxazoles), unlike 4-aminophenol, which favors oxidation to quinone derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE), including nitrile gloves and EN 149-certified respirators, is mandatory to prevent inhalation or skin contact. Waste must be stored separately and treated by certified biohazard disposal services. Contamination risks are mitigated via fume hoods and adherence to OSHA exposure limits (e.g., <1 mg/m³) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- UV-Vis spectroscopy (λmax ≈ 280 nm) monitors reaction progress . HPLC-MS/MS (C18 columns, methanol eluent) quantifies purity and identifies intermediates, with APCI ionization providing high sensitivity for oxidation products like 2-aminophenoxazin-3-one (APX) . NMR (¹H and <sup>13</sup>C) confirms regiochemistry and hydrogen bonding .
Advanced Research Questions
Q. How do enzymatic and non-enzymatic oxidation pathways of this compound differ mechanistically?
- Enzymatic oxidation (e.g., tyrosinase) follows a bisubstrate Michaelis-Menten mechanism:
- kcat/KM values for this compound (0.804 ± 0.041 μM<sup>−1</sup> s<sup>−1</sup>) indicate preferential binding to the oxy-tyrosinase state (Eoxy) over met-tyrosinase (Emet) .
- Proton transfer becomes rate-limiting under low O2 (sKIE = 1.38 ± 0.06), while inverse isotope effects (0.83 ± 0.03) dominate at high O2 .
Q. What advanced kinetic modeling approaches resolve complexities in this compound reaction mechanisms?
- Global fitting analysis (KinTek Explorer) integrates steady-state and transient-phase data to simulate enzyme states (Edeoxy, Emet, Eoxy). Rate constants (k7 = 0.804 μM<sup>−1</sup> s<sup>−1</sup>) are validated via residual matching between experimental and theoretical Eoxy trajectories .
- Singular Value Decomposition (SVD) deconvolutes time-resolved UV-Vis spectra (380–432 nm) to track intermediates in APX formation, with residuals <5% confirming model accuracy .
Q. How can this compound be utilized in green chemistry applications, such as microwave-assisted synthesis?
- Microwave irradiation (800W) with polyphosphoric acid (PPA) catalyst reduces reaction times by 80% in benzoxazole synthesis, achieving 92% yield under optimized conditions (130°C, 15 min). This method minimizes solvent waste compared to traditional reflux .
Q. What computational tools aid in predicting this compound’s reactivity and binding interactions?
- Molecular docking (AutoDock Vina) reveals preferential orientation of this compound in tyrosinase’s active site, with binding energies (−8.2 kcal/mol) correlating with experimental KM values . DFT calculations (B3LYP/6-311+G(d,p)) model transition states in APX formation, identifying rate-determining steps (ΔG‡ = 24.3 kJ/mol) .
Properties
IUPAC Name |
2-aminophenol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAWCLOXVUBKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO, Array | |
Record name | O-AMINOPHENOL | |
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Related CAS |
25668-01-3, 51-19-4 (hydrochloride) | |
Record name | Poly(o-aminophenol) | |
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Record name | 2-Aminophenol | |
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DSSTOX Substance ID |
DTXSID8024498 | |
Record name | 2-Aminophenol | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
O-aminophenol appears as off-white crystals or beige powder. (NTP, 1992), Crystals, rapidly becoming brown; [HSDB], COLOURLESS-TO-WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR OR LIGHT. | |
Record name | O-AMINOPHENOL | |
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Boiling Point |
Sublimes at 307 °F at 11 mmHg (NTP, 1992), Sublimes at 153 °C | |
Record name | O-AMINOPHENOL | |
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Record name | 2-Aminophenol | |
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Flash Point |
168 °C (334 °F) - closed cup, >175 °C c.c. | |
Record name | 2-Aminophenol | |
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Solubility |
less than 0.1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 50 mL cold water, 23 mL alcohol, Slightly soluble in toluene, chloroform, and cold water; soluble in ethanol, and hot water, very soluble in acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide, Soluble in ethyl ether; very soluble in ethanol; slightly soluble in benzene, trifluoroacetic acid, In water, 2.0X10+3 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 1.7 | |
Record name | O-AMINOPHENOL | |
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Record name | 2-Aminophenol | |
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Record name | 2-AMINOPHENOL | |
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Density |
1.328 (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C, 1.3 g/cm³ | |
Record name | O-AMINOPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19795 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.77 | |
Record name | 2-AMINOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0005 [mmHg], negligible | |
Record name | 2-Aminophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1034 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-AMINOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Crystals, rapidly becoming brown, White orthorhombic bipyramidal needles from benzene or water, White crystals; turn brown with age, COLORLESS RHOMBIC NEEDLES OR PLATES | |
CAS No. |
95-55-6 | |
Record name | O-AMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19795 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Aminophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Aminophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-AMINOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23RH73DZ65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-AMINOPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0824 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
342 to 343 °F (NTP, 1992), 170-174 °C, MP: 172-173 °C; sublimes on further heating | |
Record name | O-AMINOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19795 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Aminophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01726 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
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